molecular formula C23H25ClN4O3S B3017510 N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216460-64-8

N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B3017510
CAS No.: 1216460-64-8
M. Wt: 472.99
InChI Key: HKJVSTFCVZNVNM-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H25ClN4O3S and its molecular weight is 472.99. The purity is usually 95%.
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Scientific Research Applications

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides, closely related to the chemical , have shown potential in cardiac electrophysiological activity. A study by Morgan et al. (1990) discussed compounds with similar structures exhibiting potency in Purkinje fiber assays, indicating their potential as class III electrophysiological agents in cardiac applications. These findings suggest the viability of the 1H-imidazol-1-yl moiety in producing class III electrophysiological activity in the N-substituted benzamide series (Morgan et al., 1990).

Inhibition of Stearoyl-CoA Desaturase-1

Research by Uto et al. (2009) on compounds structurally similar to N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride revealed their role as inhibitors of stearoyl-CoA desaturase-1 (SCD-1). These inhibitors are significant in metabolic studies and could have implications in treating conditions related to lipid metabolism (Uto et al., 2009).

Anticancer Evaluation

Compounds within the same chemical family have been evaluated for their anticancer activities. Ravinaik et al. (2021) synthesized and tested a series of similar benzamides against various cancer cell lines, indicating their potential efficacy in cancer treatment. This research underscores the significance of exploring such compounds for potential therapeutic applications in oncology (Ravinaik et al., 2021).

Anti-Inflammatory Activity

A study by Kalsi et al. (1990) on compounds structurally related to this compound demonstrated anti-inflammatory properties. These findings suggest the potential of such compounds in the development of new non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990).

Antimicrobial Evaluation

Research into similar compounds has also highlighted their antimicrobial properties. A study by Chawla (2016) on thiazole derivatives, which share structural features with the chemical , provided insights into their antimicrobial effectiveness, indicating their potential in treating bacterial and fungal infections (Chawla, 2016).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical, it should be handled with care, and appropriate safety precautions should be taken .

Future Directions

Given the interesting structure of this compound and the known biological activities of many imidazole and benzothiazole derivatives, it could be worthwhile to investigate its potential uses in medicine or other fields . Further studies could also explore its physical and chemical properties, as well as its behavior in chemical reactions .

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of imidazole-containing compounds , which are known to interact with a broad range of targets, including enzymes, receptors, and ion channels.

Mode of Action

Imidazole-containing compounds are known for their diverse modes of action, which can include enzyme inhibition, receptor antagonism, or ion channel modulation . The specific interaction of this compound with its targets would depend on the nature of these targets.

Biochemical Pathways

Imidazole-containing compounds are known to affect a variety of biochemical pathways due to their broad range of targets . The downstream effects of these interactions can vary widely and could include changes in cellular signaling, gene expression, or metabolic activity.

Pharmacokinetics

Imidazole-containing compounds are generally well-absorbed and can be distributed throughout the body . The metabolism and excretion of these compounds can vary depending on their specific chemical structure.

Result of Action

Given the diversity of potential targets and modes of action for imidazole-containing compounds , the effects could range from changes in cellular signaling and function to cytotoxic effects.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3,5-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S.ClH/c1-16-6-4-7-20-21(16)25-23(31-20)27(10-5-9-26-11-8-24-15-26)22(28)17-12-18(29-2)14-19(13-17)30-3;/h4,6-8,11-15H,5,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJVSTFCVZNVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC(=C4)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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